molecular formula C18H25ClN4O2S B2874702 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine CAS No. 1396680-48-0

1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine

Cat. No.: B2874702
CAS No.: 1396680-48-0
M. Wt: 396.93
InChI Key: PQKRUUJMAJLJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine is a complex synthetic organic molecule designed for advanced pharmaceutical and biochemical research. This compound features a piperazine ring—a nitrogen-containing heterocycle frequently employed in drug discovery for its favorable physicochemical properties and its role as a scaffold to position pharmacophoric groups for optimal interaction with biological targets . The structure is further elaborated with a 3,5-dimethylpyrazole moiety, a heterocycle common in bioactive molecules, linked via an ethyl chain, and a 3-chloro-2-methylphenylsulfonyl group. The integration of these distinct subunits suggests potential for multi-target engagement or for modulating the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Piperazine derivatives are prevalent in a wide range of therapeutic areas and are found in numerous FDA-approved drugs, including kinase inhibitors for oncology, receptor modulators for central nervous system (CNS) disorders, and antiviral agents . The specific sulfonamide and pyrazole functionalities within this single molecule make it a compelling candidate for research into new enzyme inhibition pathways or receptor ligand interactions. Its structural complexity offers a valuable starting point for exploring novel mechanisms of action in early-stage drug discovery programs. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O2S/c1-14-13-15(2)23(20-14)12-9-21-7-10-22(11-8-21)26(24,25)18-6-4-5-17(19)16(18)3/h4-6,13H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKRUUJMAJLJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22ClN3O2SC_{18}H_{22}ClN_3O_2S. It features a piperazine core, a sulfonyl group, and a pyrazole moiety, which are known to contribute to various biological activities, including enzyme inhibition and antimicrobial properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to the target molecule have shown significant efficacy against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). Pyrazole derivatives have been reported to inhibit viral replication effectively, with some exhibiting an EC50 value in the low micromolar range, indicating potent antiviral activity .

Antimicrobial Properties

The compound's sulfonamide group is associated with antibacterial activity. Research has demonstrated that sulfonamide derivatives can effectively inhibit bacterial growth. For example, compounds with similar structures have shown activity against multidrug-resistant strains of Staphylococcus aureus with MIC values ranging from 4 to 8 μg/mL . This suggests that the target compound may exhibit comparable antibacterial properties.

Enzyme Inhibition

The piperazine and sulfonyl functionalities are known for their roles in enzyme inhibition. Various derivatives have been tested for their inhibitory effects on acetylcholinesterase (AChE) and urease. For instance, synthesized compounds bearing similar moieties demonstrated promising AChE inhibition with IC50 values significantly lower than standard inhibitors . This highlights the potential of the target compound in treating conditions like Alzheimer's disease through AChE inhibition.

Case Studies

Several case studies provide insights into the biological activities of related compounds:

  • Antiviral Efficacy : A study on pyrazole derivatives reported that one compound reduced HSV-1 plaques by 69% at a concentration of 0.5 mg/mL . This underscores the potential for similar compounds to exhibit antiviral effects.
  • Antibacterial Activity : In research focusing on sulfonamide derivatives, a series of compounds showed IC50 values ranging from 0.63 to 6.28 µM against various bacterial strains, suggesting strong antibacterial potential .
  • Enzyme Inhibition : A synthesized piperazine derivative was evaluated for its ability to inhibit urease and showed promising results with an IC50 value of 1.21 µM, indicating that modifications in the structure could enhance enzyme inhibitory activity .

Comparison with Similar Compounds

Substituent Analysis of Key Analogues

The following table highlights structural variations in related piperazine derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Therapeutic Relevance
Target Compound 3-Chloro-2-methylphenyl sulfonyl; 2-(3,5-dimethylpyrazol-1-yl)ethyl C₁₉H₂₄ClN₅O₂S 421.95* Potential CNS/antimicrobial
1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine (Mepiprazole) 3-Chlorophenyl; 2-(5-methylpyrazol-3-yl)ethyl C₁₆H₂₀ClN₅ 325.82 Antipsychotic (historical use)
1-(5-Chloro-2-methylphenyl)-4-(phenylsulfonyl)piperazine 5-Chloro-2-methylphenyl; phenylsulfonyl C₁₈H₂₀ClN₂O₂S 379.88 Not reported (pharmaceutical intermediate)
1-(3-Chlorophenyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine 3-Chlorophenyl; 2,3,5,6-tetramethylphenylsulfonyl C₂₁H₂₆ClN₂O₂S 423.96 Kinase inhibition (hypothesized)
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 3-Chlorobenzyl; 4-methylphenylsulfonyl C₁₉H₂₂ClN₂O₂S 394.91 Antidepressant screening

Key Observations :

  • Sulfonyl Variations : The target compound’s 3-chloro-2-methylphenyl sulfonyl group distinguishes it from analogues with simpler phenyl (e.g., ) or tetramethylphenyl (e.g., ) sulfonyl substituents. This substitution may influence steric bulk and electronic properties, affecting receptor selectivity.
  • Pyrazole Linkage : Unlike Mepiprazole (pyrazole directly attached via ethyl chain, ), the target compound’s pyrazole is 3,5-dimethyl-substituted, which could enhance metabolic stability and hydrophobic interactions.

Pharmacological Potential and Mechanisms

  • Target Compound : While direct activity data are unavailable, its structural features align with piperazine-based antipsychotics (e.g., Mepiprazole ) and sulfonamide-containing antimicrobials . The 3,5-dimethylpyrazole moiety is seen in kinase inhibitors and anti-inflammatory agents.
  • Mepiprazole : A known dopamine receptor modulator, highlighting the importance of the pyrazole-ethyl-piperazine scaffold in CNS targeting.
  • Sulfonyl-Containing Analogues : Compounds like 1-(5-chloro-2-methylphenyl)-4-(phenylsulfonyl)piperazine are intermediates in synthesizing protease inhibitors, suggesting the target compound’s sulfonyl group could be leveraged in similar pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.